molecular formula C11H13NO3 B12838303 Benzyl oxazolidine-3-carboxylate

Benzyl oxazolidine-3-carboxylate

Cat. No.: B12838303
M. Wt: 207.23 g/mol
InChI Key: HPMJIQUVFVIADF-UHFFFAOYSA-N
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Description

Benzyl oxazolidine-3-carboxylate is a heterocyclic organic compound characterized by a five-membered oxazolidine ring fused to a benzyl ester group. Its structure features a nitrogen-oxygen ring system (oxazolidine) with a carboxylate ester substituent at the 3-position and a benzyl group (C₆H₅CH₂) attached via the ester linkage. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of chiral molecules and pharmaceuticals. For example, derivatives such as (2S,4S)-2-(tert-butyl)-5-oxo-4-(pyridin-2-ylmethyl)oxazolidine-3-carboxylate have been synthesized using photoredox catalysis, achieving moderate yields (e.g., 68% in one protocol) . The oxazolidine scaffold is notable for its conformational rigidity, which facilitates stereochemical control in asymmetric synthesis.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

benzyl 1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C11H13NO3/c13-11(12-6-7-14-9-12)15-8-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

HPMJIQUVFVIADF-UHFFFAOYSA-N

Canonical SMILES

C1COCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Scheme

The general reaction scheme for synthesizing this compound can be summarized as follows:

  • Starting materials: Amino alcohol derivatives and benzyl halides.
  • Key reagents: Base (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (if required).
  • Reaction conditions: Controlled temperatures (0–30°C) to prevent side reactions.

Detailed Synthesis Example

One specific method for preparing this compound involves the following steps:

Cyclization

  • Reactants : A β-amino alcohol and an appropriate aldehyde or ketone.
  • Conditions : The reaction is carried out in a polar solvent like tetrahydrofuran (THF) under reflux.
  • Mechanism : The nucleophilic nitrogen of the amino group attacks the carbonyl carbon, forming a five-membered oxazolidine ring.

Introduction of Benzyl Group

  • Reagents : Benzyl bromide or benzyl chloride.
  • Base : Triethylamine or potassium carbonate to facilitate nucleophilic substitution.
  • Solvent : Dichloromethane.
  • Conditions : Reaction at room temperature for several hours.

Esterification

  • Reagents : Alcohols and acid chlorides or anhydrides.
  • Catalyst : Pyridine or dimethylaminopyridine (DMAP).
  • Conditions : Mild heating (40–60°C) to drive the reaction to completion.

Optimization Techniques

To improve yield and purity, researchers employ:

  • Purification Methods :
    • Silica gel column chromatography using solvent gradients such as hexane/ethyl acetate mixtures.
    • Recrystallization from suitable solvents.
  • Reaction Monitoring :
    • Thin-layer chromatography (TLC) to track reaction progress.
    • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Industrial Scale-Up

For large-scale production, continuous flow reactors are often used to enhance efficiency:

  • These systems allow precise control over temperature, pressure, and reagent addition rates.
  • Automated synthesis platforms minimize human error and ensure reproducibility.

Data Table Summarizing Key Parameters

Step Reactants/Reagents Solvent Temperature (°C) Yield (%) Purification Method
Cyclization Amino alcohol + aldehyde THF Reflux ~85 Column chromatography
Benzylation Benzyl bromide + base Dichloromethane Room temperature ~90 Recrystallization
Esterification Acid chloride + alcohol Pyridine 40–60 ~88 Silica gel chromatography

Special Considerations

  • The choice of solvent and base significantly impacts reaction efficiency and product stability.
  • Side reactions, such as overalkylation or hydrolysis, must be minimized by carefully controlling reaction conditions.
  • Scale-up requires adjustments in stoichiometry and cooling systems to manage exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

Benzyl oxazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and substituted benzyl oxazolidine derivatives .

Scientific Research Applications

Benzyl oxazolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of benzyl oxazolidine-3-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural Analogs: Oxazolidine Derivatives

Benzyl oxazolidine-3-carboxylate belongs to the broader class of oxazolidine carboxylates. Key structural analogs include:

Compound Substituents Key Properties/Applications Reference Yield/Data
This compound Benzyl ester, oxazolidine ring Intermediate in asymmetric synthesis 68% yield
Methyl oxazolidine-3-carboxylate Methyl ester Lower steric hindrance, higher solubility in polar solvents N/A
Ethyl oxazolidine-3-carboxylate Ethyl ester Improved lipophilicity for drug delivery N/A
(2S,4S)-tert-butyl derivative tert-butyl, pyridinylmethyl groups Enhanced stereoselectivity in catalysis 68% yield

Key Findings :

  • Steric Effects : Bulky substituents (e.g., tert-butyl) improve stereochemical outcomes but may reduce reaction yields due to steric hindrance .
  • Solubility : Smaller ester groups (methyl, ethyl) enhance solubility in polar solvents, whereas benzyl esters favor organic-phase reactions.

Functional Analogs: Benzyl Esters in Medicinal Chemistry

Benzyl esters are widely used in prodrug design and topical therapeutics. A notable comparison is with benzyl benzoate (BB), a WHO-listed scabicide:

Compound Structure Biological Activity Efficacy/Toxicity
Benzyl benzoate (BB) Benzyl ester of benzoic acid Acaricidal (kills mites) 87% cure rate in scabies
This compound Benzyl ester + oxazolidine ring Synthetic intermediate No direct therapeutic data

Key Differences :

  • Mechanism : BB acts via direct toxicity to mites, while this compound is primarily a scaffold for chiral synthesis.
  • Applications : BB is clinically validated for parasitic infections, whereas oxazolidine derivatives are explored for antimicrobial or anti-inflammatory properties (e.g., linezolid analogs).

Heterocyclic Carboxylates: Broader Chemical Class

Compounds with heterocyclic carboxylate motifs share functional similarities but differ in ring structure and reactivity:

Compound Ring Structure Key Features
This compound Oxazolidine (N,O) Rigid, chiral, used in asymmetric synthesis
Benzyl pyrrolidine-2-carboxylate Pyrrolidine (N) Flexible, common in alkaloid synthesis
Benzyl piperidine-3-carboxylate Piperidine (N) Basic nitrogen, used in drug discovery

Reactivity Trends :

  • Oxazolidines exhibit greater ring strain and electrophilicity compared to saturated pyrrolidines or piperidines, making them more reactive in ring-opening reactions.

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